

Introduction: A Modern Building Block for Complex Synthesis

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Compound of Interest

Compound Name: 3-Bromo-5-(1,1-difluoroethyl)pyridine

Cat. No.: B3032117

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In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and the use of versatile heterocyclic scaffolds are paramount. **3-Bromo-5-(1,1-difluoroethyl)pyridine** has emerged as a significant building block, embodying the convergence of these critical design elements. This guide offers a detailed examination of its chemical properties, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary to leverage its unique characteristics.

The molecule's structure is a deliberate combination of three key functional components:

- **A Pyridine Core:** A foundational six-membered nitrogen-containing heterocycle, prevalent in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and serve as a bioisostere for other aromatic systems.^[1]
- **A Bromine Handle:** Positioned at the 3-position, the bromine atom serves as a highly effective and versatile reactive site. It is an excellent leaving group, making the molecule an ideal substrate for a wide array of transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.^{[2][3]}
- **A 1,1-Difluoroethyl Moiety:** This geminal difluoro group imparts profound effects on the molecule's electronic and pharmacokinetic properties. The strong electron-withdrawing nature of the fluorine atoms modulates the reactivity of the pyridine ring and can enhance

metabolic stability, lipophilicity, and binding affinity when incorporated into larger drug candidates.^[2]

This guide will deconstruct the physicochemical properties, spectral signatures, and synthetic utility of **3-Bromo-5-(1,1-difluoroethyl)pyridine**, providing a comprehensive resource for its application in advanced chemical synthesis.

Physicochemical and Spectroscopic Profile

The fundamental properties of **3-Bromo-5-(1,1-difluoroethyl)pyridine** are summarized below. These data are critical for reaction planning, purification, and characterization.

Core Properties

Property	Value	Source(s)
CAS Number	1108724-32-8	^[4] ^[5]
Molecular Formula	C ₇ H ₆ BrF ₂ N	^[4] ^[6]
Molecular Weight	222.03 g/mol	^[4] ^[5]
MDL Number	MFCD18254770	^[4]
SMILES	<chem>CC(C1=CC(=CN=C1)Br)(F)F</chem>	^[4] ^[6]
InChIKey	WHDYQJPECGZSLP-UHFFFAOYSA-N	^[6]
Storage	Inert atmosphere, 2-8°C	^[4]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of **3-Bromo-5-(1,1-difluoroethyl)pyridine**. While specific spectra are proprietary to chemical suppliers, the expected characteristics can be inferred.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the difluoroethyl group. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern.

- ^{13}C NMR: The carbon NMR would display signals for the five unique carbon atoms of the pyridine ring and the two carbons of the difluoroethyl substituent. The carbon attached to the fluorine atoms will exhibit a characteristic triplet due to C-F coupling.
- Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 peaks).
- Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C-F bonds, C=N and C=C stretching of the pyridine ring, and C-H bonds.

Vendors like ChemicalBook and BLD Pharm provide access to experimental spectra, including ^1H NMR, IR, and MS, for verification purposes.[\[4\]](#)[\[7\]](#)

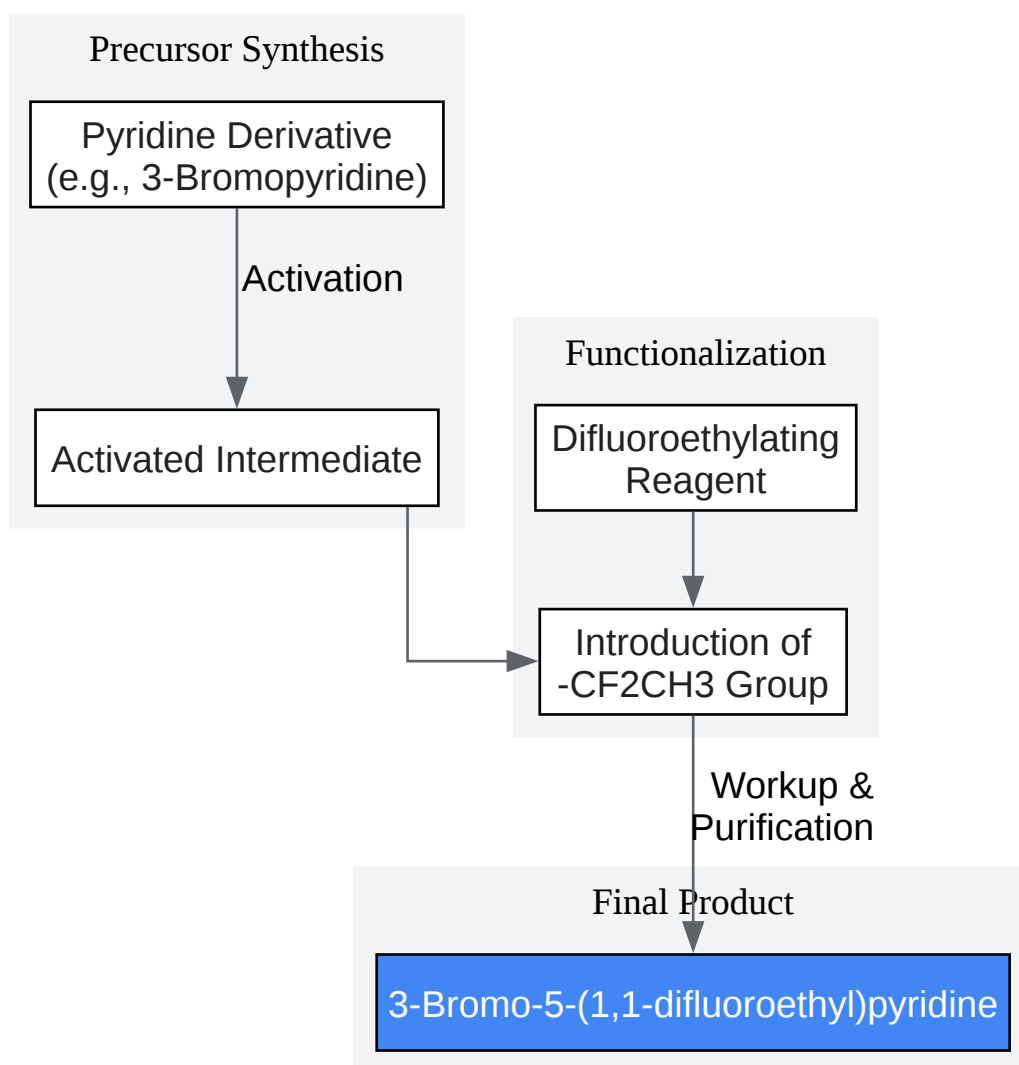
Synthesis and Reactivity: A Chemist's Perspective

The utility of **3-Bromo-5-(1,1-difluoroethyl)pyridine** lies in its predictable and versatile reactivity, which is governed by the interplay of its functional groups.

Synthetic Pathways

While specific, detailed synthetic procedures for this exact compound are proprietary, the synthesis of substituted pyridines is well-established. A plausible general approach involves the difluoromethylation or difluoroethylation of a pre-functionalized pyridine ring. For instance, methods using reagents like ethyl bromodifluoroacetate can achieve N-difluoromethylation of pyridines, which can be extended to C-functionalization under appropriate conditions.[\[8\]](#)

The following workflow illustrates a generalized concept for creating functionalized pyridines.



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Caption: Generalized synthetic workflow for functionalized pyridines.

Core Reactivity

The reactivity of the molecule is centered on the electron-deficient nature of the pyridine ring and the presence of the bromine atom. The difluoroethyl group acts as a strong electron-withdrawing group, further deactivating the ring towards electrophilic substitution but activating it for nucleophilic attack.

The primary modes of reactivity are:

- **Cross-Coupling Reactions:** The C-Br bond is the most reactive site for synthetic transformations. It readily participates in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the formation of new C-C, C-N, and C-O bonds. This is the most powerful application of this building block.^{[2][3]}
- **Nucleophilic Aromatic Substitution (S_NAr):** While less common for bromopyridines compared to their chloro- or fluoro-analogs, the positions ortho and para to the nitrogen (C2, C4, C6) are susceptible to attack by strong nucleophiles, a reactivity pattern enhanced by the electron-withdrawing substituent.
- **N-functionalization:** The lone pair of electrons on the pyridine nitrogen allows for reactions typical of tertiary amines, such as protonation, alkylation, and N-oxide formation.

Caption: Reactivity map of **3-Bromo-5-(1,1-difluoroethyl)pyridine**.

Applications in Research and Drug Development

Halogenated and fluorinated pyridines are classified as "privileged scaffolds" in medicinal chemistry.^{[1][2]} **3-Bromo-5-(1,1-difluoroethyl)pyridine** is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate used in the synthesis of more complex target molecules.

- **Scaffold for Drug Candidates:** The pyridine core is present in numerous approved drugs. By using this building block, medicinal chemists can readily synthesize libraries of novel compounds for screening. The bromine atom provides a convenient point for diversification, allowing for the exploration of a wide chemical space around the core scaffold.^[3]
- **Modulation of Pharmacokinetic Properties:** The introduction of the difluoroethyl group is a strategic move to fine-tune the properties of a lead compound. Fluorine can block sites of metabolism, thereby increasing a drug's half-life. It also modulates lipophilicity (logP), which affects absorption, distribution, metabolism, and excretion (ADME) properties.^[2]
- **Bioisosteric Replacement:** The pyridine ring can act as a bioisostere for a phenyl ring, offering improved solubility and a potential hydrogen bond acceptor site (the nitrogen atom) to enhance target binding.^[1]

Safety and Handling

As with any halogenated organic compound, proper safety protocols must be strictly followed when handling **3-Bromo-5-(1,1-difluoroethyl)pyridine**. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general hazards for bromopyridines include:

- Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[9][10]
- Irritation: Causes skin irritation and serious eye irritation/damage.[10] May cause respiratory irritation.[10][11]
- Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, often under an inert atmosphere as recommended.[4][10]

Conclusion

3-Bromo-5-(1,1-difluoroethyl)pyridine stands as a testament to modern molecular design. It is a highly functionalized building block that provides chemists with a powerful tool for the efficient synthesis of complex molecules. The strategic placement of a reactive bromine handle and a property-modulating difluoroethyl group on a biologically relevant pyridine scaffold makes it an invaluable intermediate in the pursuit of new therapeutics and advanced materials. Understanding its core chemical properties, reactivity, and safe handling is the first step toward unlocking its full synthetic potential.

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